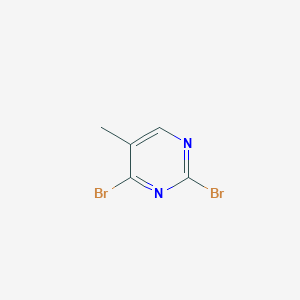

2,4-Dibromo-5-methylpyrimidine

Description

2,4-Dibromo-5-methylpyrimidine (CAS: 494194-61-5) is a brominated pyrimidine derivative with the molecular formula C₅H₄Br₂N₂ and a molecular weight of 251.91 g/mol. It is a halogenated heterocyclic compound characterized by bromine atoms at positions 2 and 4 and a methyl group at position 5 of the pyrimidine ring. Key properties include:

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFZLHUYHRZZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668600 | |

| Record name | 2,4-Dibromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-50-8 | |

| Record name | 2,4-Dibromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and applications of 2,4-dibromo-5-methylpyrimidine and related compounds:

Pharmacological and Toxicological Profiles

- 2,4-Dibromo-5-methylpyrimidine: No direct toxicity data reported, but hazards include irritation (H302, H315) .

- DAMP : Exhibits dose-dependent antiproliferative toxicity (e.g., hematological changes) but is partially rescued by folinic acid co-administration. Rapidly metabolized (plasma half-life: 3 hr) with tissue accumulation in pancreas and kidneys .

Physicochemical Properties

- Solubility : 2,4-Dibromo-5-methylpyrimidine requires organic solvents (e.g., DMSO) for stock solutions , whereas DAMP’s adamantyl group enhances lipid solubility, aiding blood-brain barrier penetration .

- Stability : Brominated pyrimidines like 2,4-dibromo-5-methylpyrimidine are stable at low temperatures but degrade under prolonged heat or moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.